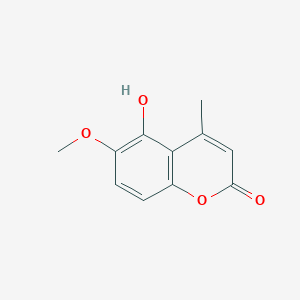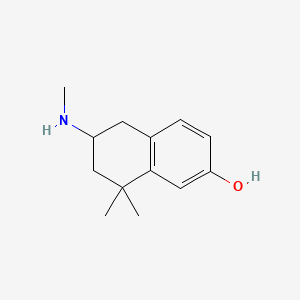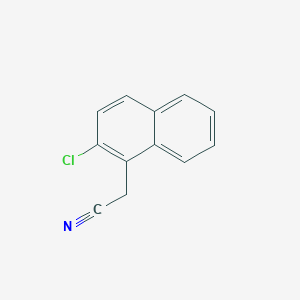![molecular formula C10H7NO4 B11896303 4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one CAS No. 62761-37-9](/img/structure/B11896303.png)
4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one is a heterocyclic compound that features a unique dioxolo ring fused to an isoquinoline structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ortho-aminobenzoic acid and chloropropanone as starting materials. The key step in this synthesis is the rearrangement of acetyl ortho-aminobenzoate .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroisoquinolines, and various substituted isoquinolines, depending on the specific reaction and conditions used.
Scientific Research Applications
4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
[1,3]Dioxolo[4,5-c]quinoline: Another compound with a similar dioxolo ring structure but different biological activities.
Isoquinoline derivatives: Compounds like papaverine and berberine share the isoquinoline core but have distinct functional groups and activities.
Uniqueness
4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one is unique due to its specific dioxolo ring fusion, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
62761-37-9 |
|---|---|
Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
4-hydroxy-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one |
InChI |
InChI=1S/C10H7NO4/c12-8-7-5(1-2-11-10(7)13)3-6-9(8)15-4-14-6/h1-3,12H,4H2,(H,11,13) |
InChI Key |
IPALNHPMKQLHQU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=C3C(=C2)C=CNC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(Trimethylsilyl)oxy]benzenecarboximidamide](/img/structure/B11896240.png)
![1-[(7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11896257.png)








![4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)

